molecular formula C9H16O3 B1588932 1,4-Dioxaspiro[4.5]decan-8-ylmethanol CAS No. 17159-82-9

1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Cat. No. B1588932
CAS RN: 17159-82-9
M. Wt: 172.22 g/mol
InChI Key: YXNMORHRGMYQKF-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-ylmethanol, also known as 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor, and is soluble in water and organic solvents. It is a versatile compound that has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and other materials. In addition, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol has been used in the study of biochemical and physiological effects, as well as in lab experiments and for future research.

Scientific Research Applications

Bifunctional Synthetic Intermediate

1,4-Dioxaspiro[4.5]decan-8-one, closely related to 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, is a valuable bifunctional synthetic intermediate. It has widespread use in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The compound can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with improved yield and reduced reaction time under optimal conditions (Zhang Feng-bao, 2006).

Synthesis of Pharmaceutical Intermediates

1,4-Dioxaspiro[4.5]decan-8-yl-methylamine, derived from 1,4-dioxaspiro[4.5]decan-8-ylmethanol, has been used to synthesize 1-azatricyclo[3.3.1.13,7] decan-4-one, an important intermediate for developing pharmaceutical compounds (D. Becker & D. Flynn, 1992).

Palladium-Catalysed Aminocarbonylation

The compound serves as a precursor in palladium-catalysed aminocarbonylation reactions. This method allows the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides in high yields, demonstrating its versatility in organic synthesis (R. Farkas, Andea Petz, L. Kollár, 2015).

Biolubricant Potential

1,4-Dioxaspiro[4.5]decan-8-ylmethanol derivatives synthesized from oleic acid have shown potential as biolubricants. Their physicochemical properties, such as density and acid number, support their potential in this application (Y. S. Kurniawan et al., 2017).

Derivatives in Chemical Synthesis

The compound is used to synthesize derivatives of benzofurazan and benzofuroxan, indicating its utility in the synthesis of complex heterocyclic compounds. These derivatives have been studied under acid hydrolysis conditions, expanding its applications in chemical research (V. A. Samsonov & L. B. Volodarsky, 2000).

Solubility Studies in Sustainable Solvents

Studies on 1,4-dioxaspiro[4.5]decane-2-methanol, a variant of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, have provided essential data on its solubility in sustainable solvents like water and ionic liquids. This research is crucial for designing alternative reactions and processes involving these solvents (Catarina I. Melo et al., 2012).

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNMORHRGMYQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435235
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decan-8-ylmethanol

CAS RN

17159-82-9
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanol
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Synthesis routes and methods I

Procedure details

A reflux condenser equipped with a Dean-Stark water separator was attached to a round bottom flask containing ethyl 4-cyclohexanonecarboxylate (5 ml, 31.4 mmol), ethylene glycol (1.93 ml, 34.5 mmol), p-toluenesulfonic acid monohydrate (200 mg, 1.05 mmol), and benzene (30 ml). The mixture was heated under reflux for 3 hours. To the reaction mixture, triethylamine (181 μl, 1.3 mmol) was added and the mixture was concentrated. A tetrahydrofuran solution of the resultant crude substance was added to a tetrahydrofuran (30 ml) suspension of lithium aluminum hydride (1.31 g, 34.5 mmol) at 0° C. After the mixture was stirred at room temperature for 7 hours, water (1.3 ml), a 5N aqueous sodium hydroxide solution (1.3 ml), and water (3.9 ml) were sequentially added to the mixture at 0° C. After dried over sodium sulfate, the mixture was filtrated. The filtrate was concentrated under reduced pressure and purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane=1/2, 1/1, 2/1) to obtain the title compound (4.6 g, yield: 85.1%) as a colorless oil.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.93 mL
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
181 μL
Type
catalyst
Reaction Step Four
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
3.9 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.3 mL
Type
solvent
Reaction Step Five
Yield
85.1%

Synthesis routes and methods II

Procedure details

To a solution of 8-methyene-1,4-dioxa-spiro[4.5]decane (2.0 g, 13 mmol, 1.0 eq.) in THF (10 mL) at 0° C. was added dropwise 9-BBN (0.5 M in THF, 104 mL, 4.0 eq.) and the resulting mixture was stirred for 15 min and then warmed to room temperature and stirred overnight. Then NaBO4−.4H2O (32 g, 16 eq.) was introduced at 0° C. portionwise and the resulting mixture was warmed to room temperature and stirred overnight, diluted with hexanes (30 mL) and the separated aqueous phase was extracted with EtOAc. The combined organic phase was dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography (50% to 100% EtOAc-hexanes) to give (1,4-dioxa-spiro[4.5]dec-8-yl)-methanol (1.5 g, 67%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
104 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaBO4−.4H2O
Quantity
32 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl cyclohexanone-4-carboxylate (335 g.), 550 ml. ethylene glycol and 21 g. of p-toluenesulfonic acid in 5.5 liters of benzene were heated at reflux with stirring for twenty-four hours while water was separated by means of a water trap. The mixture was cooled and poured into 4 liters of ice water. The benzene layer was separated, washed with 1 liter of 5% sodium bicarbonate, 1 liter of water and 1 liter of saturated sodium chloride solution, dried and evaporated to dryness to give, after distillation, 245.6 g. of ethyl cyclohexanone-4-carboxylate ethylene ketal; b.p. 95°-99.5° C. (0.07 mm.); n25D 1.4620. A solution of 35 g. of the ketal-ester in 50 ml. of dry tetrahydrofuran was added dropwise to 5.7 g. of lithium aluminum hydride in 250 ml. of dry tetrahydrofuran, and the mixture was heated at reflux for five hours and cooled to room temperature. A saturated sodium chloride solution (11.4 ml.) was added dropwise and heated at reflux was continued for one hour. The mixture was cooled and filtered, and the filtrate was dried and evaporated to dryness to give 26.9 g. of 4-hydroxymethylcyclohexanone ethylene ketal as a clear, colorless oil which was used without further purification.
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of lithium aluminum hydride (8.19 g) in tetrahydrofuran (400 mL) was added dropwise a solution of EXAMPLE 341A (37.8 g) in tetrahydrofuran (75 mL). The mixture was then heated at reflux for 2 hours. The reaction mixture was cooled in an ice bath and quenched very slowly with water (8 mL). Then added sequentially were 4N sodium hydroxide (8 mL), ether (200 mL), water (24 mL), ether (500 mL) and anhydrous sodium sulfate (250 g). The resulting mixture was stirred rapidly for 2 hours and was filtered. The title compound was isolated by concentration of the filtrate.
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

LiAlH4 (2.51 g, 66.3 mmol) was suspended in THF (60 mL) and then cooled in an ice-bath. To the suspension was added Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (11.357 g, 53.0 mmol) dissolved in THF (40 mL) dropwise and the reaction mixture was gradually warmed to room temperature over 1 h upon which LCMS indicated complete reduction of SM. The reaction mixture was diluted with ether (200 mL) and quenched with 2.5 mL water and then 5 mL (10% NaOH) and then 7.5 mL water. To this, anhydrous MgSO4 was added, which was then agitated for 30 min and filtered over Celite. The filtrate was concentrated in vacuo to afford the desired product in quantitative yield. LCMS (m/z): 173.1 (MH+), 0.41 min.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
11.357 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.5]decan-8-ylmethanol
Reactant of Route 2
1,4-Dioxaspiro[4.5]decan-8-ylmethanol
Reactant of Route 3
1,4-Dioxaspiro[4.5]decan-8-ylmethanol
Reactant of Route 4
1,4-Dioxaspiro[4.5]decan-8-ylmethanol
Reactant of Route 5
Reactant of Route 5
1,4-Dioxaspiro[4.5]decan-8-ylmethanol
Reactant of Route 6
1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Citations

For This Compound
1
Citations
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2015 - ACS Publications
ATAD2 is a bromodomain-containing protein whose overexpression is linked to poor outcomes in a number of different cancer types. To date, no potent and selective inhibitors of the …
Number of citations: 93 pubs.acs.org

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